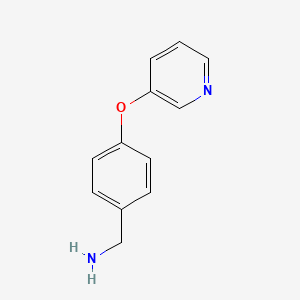

(4-(Pyridin-3-yloxy)phenyl)methanamine

描述

Structure

3D Structure

属性

IUPAC Name |

(4-pyridin-3-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12/h1-7,9H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHHBGLRFYJJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649248 | |

| Record name | 1-{4-[(Pyridin-3-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685533-76-0 | |

| Record name | 4-(3-Pyridinyloxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685533-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{4-[(Pyridin-3-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Pyridin 3 Yloxy Phenyl Methanamine and Its Derivatives

Established Synthetic Pathways

The traditional synthesis of (4-(Pyridin-3-yloxy)phenyl)methanamine typically follows a convergent approach, focusing on the sequential construction of the key structural motifs: the pyridin-3-yloxy core and the methanamine functional group.

Formation of the Pyridin-3-yloxy Moiety via Etherification Reactions

The formation of the diaryl ether linkage is a critical step in the synthesis. Etherification reactions, particularly the Ullmann condensation, are commonly employed. rsc.orgwikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). In the context of synthesizing the precursor to the target molecule, 4-(pyridin-3-yloxy)benzonitrile (B1389384), this would typically involve the reaction of 3-hydroxypyridine (B118123) with a 4-halobenzonitrile, such as 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile. wikipedia.orguni.lumyskinrecipes.com

The classical Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations of this reaction utilize soluble copper catalysts with various ligands, which can facilitate the reaction under milder conditions. rsc.orgmdpi.com The choice of base, solvent, and ligand plays a crucial role in the efficiency of these coupling reactions. rsc.orgorganic-chemistry.org For instance, cesium carbonate is an effective base in toluene (B28343) at elevated temperatures for the synthesis of diaryl ethers. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reaction Type |

| 3-Hydroxypyridine | 4-Halobenzonitrile | Copper catalyst, Base | 4-(Pyridin-3-yloxy)benzonitrile | Ullmann Condensation |

Strategic Introduction and Functionalization of the Methanamine Group via Reduction Reactions

Once the 4-(pyridin-3-yloxy)benzonitrile intermediate is obtained, the next key transformation is the reduction of the nitrile group to a primary amine. This reduction is a well-established method for introducing the methanamine functionality. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method. This process typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.

Other chemical reducing agents can also be utilized. For example, lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines. However, its high reactivity necessitates careful handling and anhydrous reaction conditions. Borane complexes, such as borane-tetrahydrofuran (B86392) (B-THF) or sodium borohydride (B1222165) in the presence of a catalyst, offer milder alternatives for this reduction. A frustrated Lewis pair-catalyzed hydroboration of nitriles has also been developed, providing primary amines in high yields with good functional group tolerance. researchgate.net

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-(Pyridin-3-yloxy)benzonitrile | H2, Pd/C or Raney Ni | This compound | Catalytic Hydrogenation |

| 4-(Pyridin-3-yloxy)benzonitrile | 1. LiAlH4; 2. H2O | This compound | Chemical Reduction |

| 4-(Pyridin-3-yloxy)benzonitrile | B-THF or NaBH4/Catalyst | This compound | Chemical Reduction |

Advanced Coupling Strategies for Phenyl and Pyridyl Moieties (e.g., C-O and C-N Bond Formations)

Beyond the classical Ullmann condensation, more advanced cross-coupling strategies have been developed for the formation of C-O and C-N bonds, which are central to the synthesis of this compound and its derivatives.

C-O Bond Formations: The Buchwald-Hartwig amination protocol has been extended to the formation of aryl ethers. wikipedia.orgchem-station.com This palladium-catalyzed reaction allows for the coupling of alcohols and phenols with aryl halides under milder conditions than the traditional Ullmann reaction. organic-chemistry.orgchem-station.com The use of specialized phosphine (B1218219) ligands is crucial for the efficiency of these transformations, enabling the coupling of a wide range of substrates with high functional group tolerance. acs.orgnih.gov Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of diaryl ethers. acs.orgresearchgate.net

C-N Bond Formations: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction of amines with aryl halides provides a direct and versatile method for synthesizing aryl amines. wikipedia.org This methodology is highly valuable for the synthesis of derivatives of this compound where the amine functionality is further elaborated or where the pyridyl nitrogen is part of the coupling reaction. The reaction's scope has been significantly expanded through the development of various generations of catalyst systems, accommodating a wide array of amines and aryl coupling partners under increasingly mild conditions. wikipedia.orgwuxiapptec.com

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic organic chemistry have led to the development of more efficient and sustainable methods for the synthesis of complex molecules like this compound.

Multicomponent Reaction (MCR) Strategies in Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a powerful and atom-economical approach to complex molecule synthesis. researchgate.netbohrium.com For the synthesis of pyridine (B92270) derivatives, various MCRs have been developed. researchgate.netnih.gov These reactions often proceed in a one-pot fashion, reducing the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. bohrium.comnih.gov While a direct MCR for this compound is not explicitly detailed, the principles of MCRs can be applied to rapidly assemble highly substituted pyridine cores, which can then be further functionalized. acsgcipr.orgthieme-connect.com For instance, a Hantzsch-type pyridine synthesis can be employed to construct the pyridine ring from simpler precursors. mdpi.com

Catalytic Methodologies (e.g., Transition Metal Catalysis, Organocatalysis, Photocatalysis)

Transition Metal Catalysis: As discussed previously, transition metal catalysis, particularly with palladium, copper, and nickel, is fundamental to the key bond-forming reactions in the synthesis of the target molecule and its derivatives. rsc.orgwikipedia.orgresearchgate.netmdpi.comelsevier.com These catalysts enable reactions that are otherwise difficult to achieve and allow for a high degree of control over selectivity.

Organocatalysis: Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful complementary approach to metal catalysis. researchgate.net Chiral pyridine N-oxides, for example, can act as effective organocatalysts in various asymmetric transformations. researchgate.net While direct application to the synthesis of the parent compound may not be prevalent, organocatalytic methods can be valuable for the enantioselective synthesis of chiral derivatives.

Photocatalysis: Photocatalysis, which utilizes light to drive chemical reactions, offers a green and sustainable approach to synthesis. princeton.edu Photocatalytic methods have been developed for both C-N and C-C bond formations. princeton.edunih.gov For instance, visible light photoredox catalysis can enable radical generation under mild conditions, opening up new pathways for bond formation. princeton.edu Photocatalyst-free C-N bond formation strategies are also being explored. rsc.org These light-driven methods could potentially be applied to the key bond-forming steps in the synthesis of this compound, offering milder and more environmentally friendly alternatives to traditional methods. acs.orgnih.gov

Green Chemistry Principles and Sustainable Synthesis Protocols

The integration of green chemistry is crucial for developing sustainable synthetic routes to this compound and its derivatives. These principles aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. nih.gov

Key sustainable strategies applicable to this synthesis include:

Microwave-Assisted Synthesis : Conventional heating methods for diaryl ether formation, such as the Ullmann condensation, often require prolonged reaction times at high temperatures. nih.gov Microwave-assisted synthesis has emerged as a green chemistry tool that can dramatically reduce reaction times from hours to minutes and improve yields. acs.orgnih.gov Applying microwave irradiation to the copper-catalyzed coupling of a 3-halopyridine and a 4-substituted phenol can lead to a more energy-efficient process with purer products. acs.org

Use of Greener Solvents : Traditional Ullmann-type reactions often employ high-boiling, polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which pose environmental and health concerns. Green chemistry encourages the substitution of these with more benign alternatives. Research into modern coupling reactions has identified systems that can proceed in solvents like ethanol, water, or toluene under specific catalytic conditions, thereby reducing the environmental impact. nih.govnih.gov

Development of Reusable Catalysts : The copper catalysts used in diaryl ether synthesis can be modified to improve sustainability. The development of heterogeneous or immobilized copper catalysts allows for easy separation from the reaction mixture and subsequent reuse. mdpi.com For instance, copper nanoparticles supported on materials like maghemite (Fe₂O₃) or other inorganic supports can catalyze C-O bond formation and be recovered using magnetic separation or simple filtration. mdpi.com

By incorporating these green protocols, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. The synthesis typically involves two critical transformations: the formation of the diaryl ether bond and the reduction of a precursor functional group (e.g., a nitrile) to the aminomethyl group.

Optimization of Diaryl Ether Formation (Ullmann-Type Coupling): The copper-catalyzed C-O cross-coupling reaction is sensitive to several variables. mdpi.com Systematic optimization involves the screening of catalysts, ligands, bases, solvents, and temperature to find the ideal combination for coupling the chosen pyridine and phenyl precursors. nih.gov

Table 1: Parameters for Optimization of Ullmann-Type Diaryl Ether Synthesis

| Parameter | Variables | Desired Outcome |

|---|---|---|

| Copper Source | CuI, Cu₂O, CuCl, CuO-Nanoparticles | High catalytic turnover, low catalyst loading, good functional group tolerance. mdpi.com |

| Ligand | N,N-dimethylglycine, 1,10-Phenanthroline, Picolinic acid, Diamines | Acceleration of the catalytic cycle, enabling lower reaction temperatures and broader substrate scope. nih.govorganic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOH | Efficient deprotonation of the phenol without promoting side reactions. mdpi.com |

| Solvent | DMF, DMSO, Toluene, Dioxane | Adequate solubility for reactants and compatibility with the catalytic system. mdpi.com |

| Temperature | 90°C - 210°C | Lowest possible temperature that ensures a reasonable reaction rate to minimize thermal degradation. organic-chemistry.orgwikipedia.org |

For example, studies have shown that the use of ligands like N,N-dimethylglycine can allow Ullmann couplings to proceed at temperatures as low as 90°C. organic-chemistry.org The choice of base is also critical; cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) but is also more expensive. mdpi.com

Optimization of Nitrile Reduction: The conversion of the intermediate, 4-(pyridin-3-yloxy)benzonitrile, to this compound requires a reduction step. The primary goal is to achieve complete conversion to the primary amine while avoiding the formation of secondary or tertiary amine byproducts. researchgate.net

Table 2: Parameters for Optimization of Nitrile Reduction

| Parameter | Variables | Desired Outcome |

|---|---|---|

| Reducing Agent | Catalytic Hydrogenation (H₂ with Pd/C, Raney Ni), Chemical Hydrides (LiAlH₄, BH₃) | High chemoselectivity for the nitrile group, high yield of the primary amine. researchgate.net |

| Catalyst Loading | 1-10 mol% (for catalytic hydrogenation) | Minimizing catalyst cost while maintaining an efficient reaction rate. |

| Solvent | Ethanol, Methanol, THF, Diethyl Ether | Inertness to the reducing agent and good solubility of the substrate. |

| Temperature & Pressure | Room temperature to 60°C; 1-50 atm H₂ (for hydrogenation) | Mildest conditions that achieve full conversion in a reasonable timeframe. |

Catalytic hydrogenation is often preferred from a green chemistry perspective, but chemical hydrides like lithium aluminum hydride (LiAlH₄) are highly effective for small-scale laboratory syntheses. researchgate.net

Precursor and Starting Material Considerations in Synthetic Design

The most common approach is a convergent synthesis centered around an Ullmann condensation or a related nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether. organic-chemistry.orgwikipedia.org This leads to two primary combinations of precursors:

3-Hydroxypyridine and an activated 4-substituted benzene (B151609): In this route, 3-hydroxypyridine acts as the nucleophile. The benzene component must contain a good leaving group (such as fluorine or chlorine) at the 4-position and be activated by an electron-withdrawing group. A highly suitable precursor is 4-fluorobenzonitrile . The electron-withdrawing nitrile group activates the ring toward nucleophilic aromatic substitution and also serves as a direct precursor to the final aminomethyl group via reduction. uni.lumyskinrecipes.com

A 3-halopyridine and a 4-substituted phenol: Here, the roles are reversed. A 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) serves as the electrophile. The nucleophile is a phenol derivative, with 4-hydroxybenzonitrile being an ideal choice. This reaction typically requires a copper catalyst (Ullmann reaction) to proceed efficiently. nih.govwikipedia.org

In both scenarios, the key synthetic intermediate formed is 4-(pyridin-3-yloxy)benzonitrile . uni.lumyskinrecipes.com This nitrile is a stable, crystalline solid that can be purified before the final reduction step. The choice between these two routes may depend on the relative cost and availability of the starting materials.

An alternative, though less direct, precursor is 4-(pyridin-3-yloxy)aniline . This compound could theoretically be converted to the target molecule, but the transformation from an aniline (B41778) (-NH₂) to an aminomethyl group (-CH₂NH₂) is a multi-step process and is less efficient than the direct reduction of a nitrile.

The strategic selection of precursors containing a nitrile group simplifies the synthesis by providing a stable functional group that can be carried through the ether formation step and then efficiently converted to the target primary amine in the final step of the sequence.

Derivatization Strategies and Analog Synthesis Based on the 4 Pyridin 3 Yloxy Phenyl Methanamine Scaffold

Structural Modification of the Pyridine (B92270) Ring System

The pyridine ring is a cornerstone of many pharmaceutical compounds, largely due to the nitrogen atom's ability to act as a hydrogen bond acceptor and modulate properties such as solubility and basicity. mdpi.com Modification of this ring system in the (4-(Pyridin-3-yloxy)phenyl)methanamine scaffold can be a powerful strategy to optimize molecular interactions with biological targets.

A primary strategy involves bioisosteric replacement , where the pyridine ring is substituted with another functional group or ring system that retains similar steric and electronic properties. This approach is widely used in drug discovery to improve potency, enhance selectivity, or modify pharmacokinetic profiles. domainex.co.uk For instance, replacing the pyridine nitrogen with a 'C-CN' unit to form a benzonitrile (B105546) can be an effective strategy, as the nitrile group can mimic the hydrogen-bonding ability of the pyridine nitrogen. researchgate.net This has been shown to improve biological activity in some contexts by displacing unfavorable water molecules from a binding site. researchgate.net Other potential bioisosteres for the pyridine ring include 2-difluoromethylpyridine and various saturated scaffolds like 3-azabicyclo[3.1.1]heptane, which can improve physicochemical parameters such as solubility, lipophilicity, and metabolic stability. rsc.orgchemrxiv.org

Beyond complete replacement, the introduction of substituents directly onto the pyridine ring can fine-tune its electronic properties. For example, adding electron-donating groups would increase the basicity (pKa) of the pyridine nitrogen, while electron-withdrawing groups would decrease it. Such modifications can be crucial for optimizing ionic interactions with target proteins. nih.gov

| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties | Reference Example Concept |

|---|---|---|---|

| Pyridine | Benzonitrile | Mimics H-bond acceptor ability, may improve binding affinity by displacing water. | researchgate.net |

| Pyridine | 2-Difluoromethylpyridine | Can enhance biological activity and serve as a pyridine-N-oxide replacement. | rsc.org |

| Pyridine | 3-Azabicyclo[3.1.1]heptane | Increases solubility and metabolic stability; reduces lipophilicity. | chemrxiv.org |

| Pyridine | Thiazole (B1198619) | Alters geometry and electronic distribution, potentially creating new interactions. | General medicinal chemistry principle. |

Substituent Effects and Modifications on the Phenyl Ring

The central phenyl ring serves as a rigid spacer connecting the pyridine ether and the methanamine moiety. Its substitution pattern can significantly influence the molecule's conformation, electronic distribution, and interaction with target proteins. Substituents on this ring can exert effects through a combination of electronic (inductive and resonance) and steric influences. libretexts.orgrsc.org

Structure-activity relationship (SAR) studies on other diaryl ether scaffolds have demonstrated that substituents on the B-ring (equivalent to the phenyl ring in this scaffold) have a major impact on inhibitory activity. chemrxiv.org Both electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and electron-withdrawing groups (EWGs) like chlorine (-Cl) or trifluoromethyl (-CF₃) can be explored. The optimal choice depends on the specific electronic and steric requirements of the target's binding pocket. chemrxiv.orgrsc.org

| Substituent (X) | Electronic Effect | Common Impact on Properties |

|---|---|---|

| -F, -Cl, -Br | Electron-withdrawing (inductive), weak donor (resonance) | Increases lipophilicity, can block metabolism, may form halogen bonds. |

| -CH₃, -C₂H₅ | Electron-donating (inductive/hyperconjugation) | Increases lipophilicity, can provide favorable van der Waals contacts. |

| -OCH₃ | Electron-donating (resonance), electron-withdrawing (inductive) | Can act as a hydrogen bond acceptor, influences conformation. |

| -CF₃ | Strongly electron-withdrawing (inductive) | Increases lipophilicity, can block metabolism, alters electronics significantly. |

| -CN | Strongly electron-withdrawing (inductive/resonance) | Acts as a hydrogen bond acceptor, polar. |

Diversification and Functionalization of the Methanamine Moiety

The primary benzylic amine of the this compound scaffold is a versatile functional handle for a wide array of chemical modifications. acs.orgresearchgate.net As a primary amine, it can act as a nucleophile or a base and is a common starting point for building more complex molecular architectures. organic-chemistry.org

Standard derivatization strategies include:

N-Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides yields stable amide derivatives. This transformation is fundamental in medicinal chemistry, as the amide bond is a key structural feature of many drugs, including the tyrosine kinase inhibitor Nilotinib, which contains a related pyridinyl-amino-phenyl core structure. frontiersin.orggoogle.com

N-Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, which are excellent hydrogen bond donors and can introduce different steric and electronic properties compared to amides.

N-Alkylation and Reductive Amination: The primary amine can be converted to secondary or tertiary amines through reactions with alkyl halides or via reductive amination with aldehydes or ketones. This allows for the introduction of various alkyl or aryl groups, modulating basicity and lipophilicity. acs.org

These functionalization reactions are crucial for exploring the chemical space around the scaffold and for introducing pharmacophoric features necessary for biological activity. A comparative analysis of different amine-derivatization reagents shows that methods can be chosen to impart specific properties, such as fluorescence or enhanced ionization for analytical purposes. nih.gov

| Reaction Type | Reagent Example | Resulting Functional Group | Key Change in Property |

|---|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide (-NH-CO-CH₃) | Neutralizes basicity, adds H-bond donor/acceptor. |

| N-Sulfonylation | Tosýl Chloride (TsCl) | Sulfonamide (-NH-SO₂-Ar) | Adds acidic N-H proton, introduces large sterics. |

| N-Alkylation | Methyl Iodide (CH₃I) | Secondary Amine (-NH-CH₃) | Maintains basicity, increases lipophilicity. |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Secondary Amine (-NH-CH(CH₃)₂) | Introduces branched alkyl group, modulates pKa. |

Incorporation into Fused Heterocyclic Architectures

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Such architectures are of great interest in drug discovery as they can provide rigid molecular frameworks that may lead to higher binding affinity and selectivity. sioc-journal.cnarchive.org

Several synthetic strategies can be envisioned. For example, the primary amine is a key functional group for cyclization reactions. Through a two-step sequence involving acylation followed by intramolecular cyclization (e.g., a Bischler–Napieralski or Pictet–Spengler type reaction), the benzylamine (B48309) moiety could be used to construct fused isoquinoline (B145761) or tetrahydroisoquinoline ring systems.

Alternatively, the aromatic rings themselves can participate in cyclization reactions. Transition metal-catalyzed C-H activation and annulation reactions provide a modern and efficient means to build additional rings onto the existing phenyl or pyridine systems. sioc-journal.cn The synthesis of complex structures like thienopyrroles or quinolinoquinolines often relies on the strategic functionalization and subsequent cyclization of simpler aromatic precursors. researchgate.net By first installing appropriate functional groups on either the phenyl or pyridine ring of the scaffold, subsequent intramolecular reactions can lead to the formation of novel, polycyclic fused architectures. nih.gov

| Target Fused System | Required Scaffold Moiety | General Synthetic Strategy |

|---|---|---|

| Tetrahydroisoquinoline | Methanamine and Phenyl Ring | Pictet–Spengler reaction (with an aldehyde). |

| Indole (B1671886)/Azaindole | Phenyl/Pyridine Ring | Fischer, Bischler, or Larock indole synthesis from a pre-functionalized amine or halide. |

| Benzofuran/Furo[x,y-z]pyridine | Phenyl/Pyridine Ring | Intramolecular cyclization of an ortho-alkynyl phenol (B47542) or equivalent. |

| Quinoline | Methanamine and Phenyl Ring | Friedländer annulation or related cyclization strategies. |

Enantioselective and Diastereoselective Synthesis of Chiral Analogs

Introducing chirality into drug molecules is a critical aspect of modern drug design, as different stereoisomers often exhibit distinct pharmacological and toxicological profiles. The this compound scaffold is achiral, but modifications can readily introduce one or more chiral centers. For instance, substitution at the benzylic carbon (the -CH₂- of the methanamine) would create a stereocenter.

The synthesis of specific enantiomers of such chiral analogs requires asymmetric synthesis methods. One powerful approach is the catalytic enantioselective synthesis of chiral amines. For example, a ketone precursor, (4-(pyridin-3-yloxy)phenyl)(phenyl)methanone, could undergo asymmetric reductive amination to produce a chiral α-substituted benzylamine with high enantiomeric excess.

Furthermore, the scaffold itself contains a diaryl ether linkage. Axially chiral diaryl ethers are a distinct class of atropisomers that have gained attention in catalysis and materials science. nih.govresearchgate.net While the parent scaffold is unlikely to be atropisomeric due to free rotation, the introduction of bulky substituents at the ortho positions of the ether linkage could restrict rotation and create stable atropisomers. Catalytic enantioselective methods, such as those employing chiral phosphoric acids, have been developed for the synthesis of such axially chiral diaryl ethers and diarylamines. digitellinc.com The development of enantioselective C-H functionalization reactions also provides a direct route to chiral diarylmethylamines from prochiral starting materials. chu-lab.org

| Chiral Target | Synthetic Approach | Key Precursor Type | Reference Concept |

|---|---|---|---|

| α-Substituted Chiral Benzylamine | Asymmetric Reductive Amination | Prochiral Ketone | General asymmetric catalysis. |

| α-Substituted Chiral Benzylamine | Enantioselective C-H Iodination/Functionalization | Diarylmethylamine | chu-lab.org |

| Atropisomeric Diaryl Ether | Organocatalyzed Desymmetrization | Prochiral Diaryl Ether | nih.govresearchgate.net |

| α-Substituted Chiral Benzylamine | Chiral Phosphoric Acid Catalyzed Friedel-Crafts | N-Acyl Imines | nih.gov |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. Through the analysis of 1D and 2D NMR spectra, the proton and carbon environments of (4-(Pyridin-3-yloxy)phenyl)methanamine can be fully assigned.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would be complex, showing signals for the protons on both the phenyl and pyridine (B92270) rings, typically in the range of δ 7.0-8.5 ppm. The protons on the pyridine ring are anticipated to be the most deshielded due to the electron-withdrawing effect of the nitrogen atom. The benzylic protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a closely coupled system around δ 3.8-4.0 ppm. The primary amine protons (-NH₂) would produce a characteristically broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, assuming no coincidental overlap. Carbons bonded to the electronegative oxygen and nitrogen atoms would be shifted downfield. The carbon of the aminomethyl group is expected in the δ 40-45 ppm region. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon atom attached to the ether oxygen (C-O) appearing at the lower field (higher ppm) end of this range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H2, H6 | ~ 8.3 - 8.5 | Multiplet |

| Pyridine H4, H5 | ~ 7.2 - 7.5 | Multiplet |

| Phenyl H (ortho to -CH₂NH₂) | ~ 7.3 | Doublet |

| Phenyl H (ortho to -O-) | ~ 7.0 | Doublet |

| -CH₂- (Benzylic) | ~ 3.9 | Singlet |

| -NH₂ (Amine) | Variable (e.g., ~ 1.5 - 2.5) | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (Pyridine) | ~ 145 - 150 |

| C-O (Pyridine) | ~ 155 |

| C-O (Phenyl) | ~ 157 |

| Aromatic CH (Pyridine) | ~ 120 - 140 |

| Aromatic CH (Phenyl) | ~ 115 - 130 |

| C-CH₂NH₂ (Phenyl) | ~ 140 |

| -CH₂- (Benzylic) | ~ 45 |

2D NMR (COSY, HSQC, HMBC) for Structural Elucidation

To confirm the assignments from 1D NMR and establish connectivity, 2D NMR experiments are essential. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. It would show correlations between adjacent protons on the phenyl ring and separately, between adjacent protons on the pyridine ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, linking the benzylic proton signal to the benzylic carbon signal.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The molecular formula of this compound is C₁₂H₁₂N₂O, which corresponds to a monoisotopic mass of 200.09496 Da.

High-Resolution Mass Spectrometry (HRMS) would be employed to confirm this exact mass. An experimental measurement matching the calculated value to within a few parts per million (ppm) provides strong evidence for the elemental formula.

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule ([M+H]⁺) would be subjected to collision-induced dissociation (CID) to study its fragmentation patterns. For benzylamines, a characteristic primary fragmentation pathway is the loss of ammonia (NH₃). nih.govnih.govresearchgate.net Other expected fragmentation pathways could involve the cleavage of the ether bond.

Table 3: Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₂H₁₃N₂O⁺ | 201.10224 |

| [M+Na]⁺ | C₁₂H₁₂N₂ONa⁺ | 223.08418 |

Table 4: Plausible Mass Spectrometry Fragmentation

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Neutral Loss |

| 201.10 | Loss of ammonia | 184.07569 | NH₃ |

| 201.10 | Cleavage of benzyl-amine bond | 185.06514 | CH₂NH |

| 184.08 | Cleavage of ether bond | 93.03349 | C₇H₇O |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The FTIR spectrum of this compound would display characteristic absorption bands confirming its key structural features. As a primary amine, it is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. orgchemboulder.comrockymountainlabs.comquora.com An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. libretexts.org The presence of the aromatic rings would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. A key feature would be the strong, asymmetric C-O-C stretching band of the diaryl ether linkage, typically found around 1230-1270 cm⁻¹. researchgate.net The aromatic C-N stretching vibration is also expected between 1250-1335 cm⁻¹. orgchemboulder.com

Table 5: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Medium |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1580 - 1650 | Medium-Strong |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Diaryl Ether | C-O-C Asymmetric Stretch | 1230 - 1270 | Strong |

| Aromatic Amine | C-N Stretch | 1250 - 1335 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis would provide accurate bond lengths, bond angles, and torsional angles, confirming the molecular geometry and conformation of this compound.

The crystal packing of this compound would be dictated by a network of intermolecular interactions.

Hydrogen Bonding: The primary amine group is a key hydrogen bond donor (N-H···A) and acceptor (N···H-D). The nitrogen atom of the pyridine ring is also a potential hydrogen bond acceptor. It is expected that the amine groups will form hydrogen bonds with either the pyridine nitrogen or the amine nitrogen of neighboring molecules, creating chains or more complex three-dimensional networks that stabilize the crystal lattice. cnr.itnih.govnih.gov

Conformational Analysis and Molecular Geometry

Key Structural Features:

Diaryl Ether Linkage: The geometry of the ether linkage is crucial. The C-O-C bond angle is expected to be slightly larger than the ideal sp3 hybridization angle of 109.5° due to the steric bulk of the aromatic rings. The relative orientation of the two rings is defined by two key torsion angles, which determine the extent of out-of-plane twisting.

Predicted Molecular Parameters:

Computational models can provide estimates for bond lengths, bond angles, and dihedral angles. For a molecule with the structural complexity of this compound, multiple low-energy conformations may exist. These conformers would likely differ in the relative orientation of the pyridyl and phenyl rings.

Interactive Data Table: Predicted Torsional Angles of Interest

| Torsional Angle | Description | Predicted Range (°)* |

| C(pyridyl)-O-C(phenyl)-C(phenyl) | Defines the twist of the phenyl ring relative to the ether oxygen. | 30-60 |

| O-C(phenyl)-C(phenyl)-C(methylene) | Defines the orientation of the aminomethyl group. | 80-100 |

*Note: These are estimated values based on computational studies of similar diaryl ether and benzylamine (B48309) structures. Actual values would require specific quantum chemical calculations.

Chromatographic Purity Assessment Methodologies (e.g., HPLC)

High-performance liquid chromatography (HPLC) is an indispensable technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most common approach for this type of molecule.

Given the presence of a basic primary amine and aromatic chromophores, a robust RP-HPLC method can be developed for both purity determination and quantification. The method would typically involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier.

Proposed HPLC Method Parameters:

Column: A C18 (octadecylsilane) column is well-suited for the separation of moderately polar to nonpolar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer to control pH and improve peak shape) and an organic solvent like acetonitrile or methanol would be effective.

Detection: The aromatic rings in the molecule allow for sensitive detection using a UV detector, likely in the range of 254-270 nm.

Derivatization: For trace-level analysis, pre-column derivatization of the primary amine with a fluorescent tag could be employed to enhance detection sensitivity with a fluorescence detector.

Interactive Data Table: Representative HPLC Method

| Parameter | Condition | Rationale |

| Stationary Phase | C18, 5 µm particle size | Provides good retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the amine is in its ionized form, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 20 minutes | To elute the compound of interest and any potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detector | UV at 254 nm | The aromatic rings provide strong absorbance at this wavelength. |

This method would be expected to effectively separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity assessment.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of elements within a compound. For this compound, with the molecular formula C₁₂H₁₂N₂O, this analysis provides experimental verification of its elemental composition.

The most common method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. In this procedure, a small, accurately weighed sample of the compound is combusted in a furnace in the presence of excess oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified. The oxygen content is typically determined by difference.

Theoretical vs. Experimental Composition:

The theoretical elemental composition is calculated from the molecular formula (C₁₂H₁₂N₂O) and the atomic weights of the constituent elements. The experimental values obtained from combustion analysis should be in close agreement with the theoretical values, typically within ±0.4%, to confirm the elemental composition and support the compound's identity and purity.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Mass % |

| Carbon | C | 12.011 | 12 | 144.132 | 72.00 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.04 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.00 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.99 |

| Total | 200.241 | 100.00 |

A satisfactory elemental analysis result would provide strong evidence for the assigned molecular formula of the synthesized compound.

Computational Studies and Theoretical Insights into 4 Pyridin 3 Yloxy Phenyl Methanamine Systems

Molecular Modeling and Docking Investigations

Molecular modeling and docking are fundamental computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com These methods are instrumental in drug discovery for predicting how a ligand, such as a derivative of (4-(Pyridin-3-yloxy)phenyl)methanamine, might interact with a biological target, typically a protein or enzyme. nih.gov

The analysis of ligand-target interactions is crucial for understanding the mechanism of action of potential drug candidates. Docking simulations can elucidate the specific types of non-covalent interactions that stabilize the ligand within the binding pocket of a target protein. For compounds containing the pyridine (B92270) scaffold, these interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov

For instance, in studies of various pyridine derivatives, the nitrogen atom of the pyridine ring frequently acts as a hydrogen bond acceptor. nih.gov The aromatic rings of the pyridyl and phenyl groups can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the target's active site. nih.gov In a molecular docking study of novel pyridine derivatives, key interactions were observed with active site amino acid residues, leading to the identification of potential lead compounds. orientjchem.org Similarly, investigations into substituted pyridine derivatives as enzyme inhibitors revealed that residues such as Asp555 and Lys661 could be key for binding. nih.gov

While specific docking studies for this compound are not extensively documented in publicly available literature, insights can be drawn from analogous structures. For example, a study on 2-{2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine highlighted its potency as a receptor antagonist, indicating the pyridin-3-yloxy-phenyl moiety is well-suited for specific receptor binding. ijnrd.org Computational docking of similar pyridine-containing compounds has shown that interactions are often driven by a combination of hydrogen bonding and hydrophobic contacts, which collectively contribute to the binding affinity. orientjchem.orgresearchgate.net

Table 1: Common Ligand-Target Interactions for Pyridine-Containing Compounds

| Interaction Type | Description | Potential Residues Involved |

|---|---|---|

| Hydrogen Bonding | The pyridine nitrogen acts as a hydrogen bond acceptor. | Serine, Threonine, Lysine, Aspartic Acid |

| π-π Stacking | Stacking of the aromatic pyridine or phenyl ring with aromatic residues. | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Interactions between the nonpolar parts of the ligand and target. | Leucine, Isoleucine, Valine, Alanine |

| Cation-π Interactions | Interaction of the electron-rich π system with a cation. | Lysine, Arginine |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov These simulations provide detailed information on the conformational flexibility of a molecule and the stability of its complexes with target proteins over time. nih.gov By simulating the behavior of the system, researchers can observe how the ligand adapts its conformation within the binding site and assess the stability of the key interactions identified through docking. bohrium.com

For flexible molecules like this compound, which has several rotatable bonds, conformational analysis is critical. MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations. researchgate.net Studies on other pyridine derivatives have utilized MD simulations to confirm the stability of docking poses and to understand the dynamic behavior of the ligand-protein complex. These simulations have revealed the importance of conserved water molecules in mediating ligand-protein interactions and have shown that electrostatic interactions are often the major driving force for binding. nih.gov The insights from MD simulations are valuable for validating docking results and for providing a more dynamic picture of the binding event. nih.gov

In Silico Predictions of Structure-Reactivity Relationships

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are employed to build mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. nih.govnih.gov These models are predictive tools that can accelerate the drug discovery process by prioritizing compounds for synthesis and testing. biointerfaceresearch.com

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For pyridine and its derivatives, various QSAR studies have been conducted to predict activities ranging from antimicrobial to anticancer. nih.gov For example, a 2D-QSAR model for indolyl derivatives containing pyridine rings was developed to predict antioxidant activity. nih.gov Another study on pyrazoline derivatives used quantum chemical descriptors calculated by Density Functional Theory (DFT) to model their efficacy as carbonic anhydrase inhibitors. nih.gov These models help identify which structural features are most important for the desired biological effect. nih.govbiointerfaceresearch.com

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges | Distribution of electrons, reactivity |

| Steric | Molecular weight, molar volume, surface area | Size and shape of the molecule |

| Topological | Connectivity indices (e.g., Wiener, Randić) | Atomic connectivity and branching |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability |

Graph Theoretical Analysis in Chemical Space Exploration

Graph theory, a branch of mathematics, is utilized in chemistry to represent molecules as graphs, where atoms are vertices and bonds are edges. slideshare.netresearchgate.net This approach, known as chemical graph theory, allows for the numerical characterization of molecular structures through topological indices. researchgate.net These indices are numerical values that quantify the topology of the molecular graph and can be correlated with various physicochemical properties and biological activities. researchgate.netmdpi.com

Graph theory is a valuable tool in drug design for exploring chemical space and identifying novel molecular scaffolds. nih.gov It can be used for similarity searching, where molecules with similar graph-based descriptors are predicted to have similar activities. slideshare.net Although specific applications of graph theoretical analysis to this compound are not readily found, the methodology has been applied to various classes of compounds to guide drug discovery efforts. researchgate.netresearchgate.net For example, it has been used to identify drug targets and to design new compounds with desired properties by analyzing the relationships within large chemical datasets. nih.gov

Quantum Chemical Calculations for Electronic Structure Characterization

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure of molecules. researchgate.netresearchgate.net These calculations can determine various electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.netresearchgate.net

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. For pyridine derivatives, DFT calculations have been used to analyze how different substituents affect the electronic structure. researchgate.net The HOMO-LUMO energy gap, for instance, is an indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive. researchgate.net

The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net For pyridine-containing compounds, the region around the electronegative nitrogen atom typically shows a negative electrostatic potential, indicating its role as a hydrogen bond acceptor. researchgate.net These quantum chemical insights are invaluable for understanding the intrinsic properties of this compound and for predicting its behavior in biological systems.

Table 3: Calculated Electronic Properties for a Pyridine Derivative Analogue

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -5.307 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.479 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (LUMO-HOMO) | -2.828 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.7460 Debye | Measures the overall polarity of the molecule. |

Data is illustrative and based on a representative pyridine derivative from computational studies. researchgate.net

Applications in Advanced Materials and Chemical Synthesis

Material Science Applications

The distinct chemical functionalities of (4-(Pyridin-3-yloxy)phenyl)methanamine have led to its investigation in various material science applications, from the development of high-performance polymers to its integration into advanced functional materials.

Development of Novel Polymers and Coatings

The presence of a primary amine group and an aromatic ether linkage in this compound makes it a suitable monomer for the synthesis of novel polymers, including polyimides and polyamides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them ideal for use in demanding industrial applications.

Research into pyridine-containing aromatic diamines has shown that they can be used to create polyimides with high glass transition temperatures and excellent mechanical properties. For instance, a study on polyimides derived from 4-phenyl-2, 6-bis [3-(4-aminophenoxy)-phenyl]-pyridine demonstrated the potential of such monomers to produce transparent, flexible, and tough films with high tensile strengths. researchgate.net While this study does not use this compound directly, the principles of polymerization and the resulting material properties are highly relevant.

The general synthetic route to polyimides from diamine monomers like this compound involves a two-step process. The first step is the formation of a poly(amic acid) precursor, which is then thermally or chemically converted into the final polyimide. researchgate.net The properties of the resulting polymer can be tailored by selecting different dianhydrides to react with the diamine.

Below is a table summarizing the properties of polyimides synthesized from a related pyridine-containing diamine, illustrating the potential characteristics of polymers derived from this compound.

| Property | Value |

| Inherent Viscosity (dL/g) | 1.37–1.56 |

| Glass Transition Temperature (°C) | 180–264 |

| 10% Weight Loss Temperature (°C) | > 430 |

| Tensile Strength (MPa) | 91.6–114.1 |

| Elongation at Break (%) | 10.1–15.7 |

Data based on polyimides from 4-phenyl-2, 6-bis [3-(4-aminophenoxy)phenyl]-pyridine. researchgate.net

Application in Organic Semiconductive Materials

Organic semiconductors are a class of materials that have gained significant attention for their potential use in flexible and low-cost electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govmdpi.com The performance of these devices is highly dependent on the charge transport properties of the organic semiconductor used.

Pyridine-containing compounds have been explored for their potential in organic electronics due to their electron-deficient nature, which can facilitate electron transport. semi.ac.cnrsc.org While specific research on this compound in this context is not widely available, its structural features suggest it could be a promising candidate for incorporation into organic semiconducting materials.

The development of n-type organic semiconductors, which transport electrons, has been a key area of research to complement the more common p-type materials that transport holes. rsc.org The introduction of electron-withdrawing groups, such as the pyridine (B92270) ring, into a conjugated polymer backbone is a common strategy to enhance n-type behavior. mdpi.com

The table below outlines some key parameters for organic field-effect transistors, which are critical for evaluating the performance of new organic semiconductor materials.

| Parameter | Description |

| Carrier Mobility (cm²/Vs) | The speed at which charge carriers move through the material under an electric field. |

| On/Off Current Ratio | The ratio of the current when the transistor is on to the current when it is off. |

| Threshold Voltage (V) | The minimum gate voltage required to turn the transistor on. |

Integration into Advanced Functional Materials

Beyond polymers and semiconductors, this compound can be integrated into a variety of advanced functional materials. Its ability to form coordination complexes with metal ions, due to the nitrogen atom in the pyridine ring, opens up possibilities for the creation of metal-organic frameworks (MOFs) and other coordination polymers. These materials have applications in gas storage, catalysis, and sensing.

The amine functionality also allows for the compound to be grafted onto the surface of other materials, such as nanoparticles or silica (B1680970) gels, to modify their surface properties. This can be used to improve the dispersibility of nanoparticles in a polymer matrix or to create stationary phases for chromatography.

Role as Versatile Building Blocks in Complex Organic Synthesis

In the realm of organic synthesis, this compound serves as a valuable and versatile building block for the construction of more complex molecules, particularly those with pharmaceutical or biological activity.

Precursors for Diverse Heterocyclic Compounds

The pyridine ring is a common motif in many biologically active compounds, and the ability to introduce this heterocycle into a molecule is of great importance to medicinal chemists. nih.gov this compound can serve as a precursor for the synthesis of a wide range of heterocyclic compounds.

The primary amine group can be readily transformed into other functional groups, such as amides, sulfonamides, or imines, which can then undergo cyclization reactions to form new heterocyclic rings. For example, reaction with a dicarbonyl compound could lead to the formation of a pyrrole (B145914) or a related five-membered heterocycle.

A study on the synthesis of novel antitrypanosomal compounds utilized 4-phenyl-6-(pyridin-3-yl)pyrimidines, highlighting the importance of the pyridin-3-yl moiety in biologically active molecules. researchgate.net While this research does not start from this compound, it demonstrates the utility of this structural unit in the design of new therapeutic agents.

The table below lists some of the heterocyclic systems that can be synthesized from pyridine-containing precursors.

| Heterocyclic System | Potential Synthetic Route |

| Pyrimidines | Condensation with 1,3-dicarbonyl compounds |

| Pyrroles | Paal-Knorr synthesis with 1,4-dicarbonyl compounds |

| Thiazoles | Hantzsch thiazole (B1198619) synthesis with α-haloketones |

| Oxazoles | Robinson-Gabriel synthesis from an N-acyl-α-amino ketone |

Key Intermediates in Multi-Step Convergent Synthetic Strategies

Convergent synthesis is a strategy in which different fragments of a complex molecule are synthesized separately and then joined together in the final steps of the synthesis. This approach is often more efficient than a linear synthesis, where the molecule is built up step-by-step.

This compound is well-suited for use in convergent synthetic strategies. The pyridin-3-yloxy)phenyl portion can be considered one fragment, and the aminomethyl group provides a convenient handle for connecting it to another fragment.

For example, the amine can be acylated with a carboxylic acid to form an amide bond, a common and reliable reaction in organic synthesis. This allows for the coupling of the this compound fragment with a wide variety of other molecules, enabling the rapid generation of a library of related compounds for screening in drug discovery programs.

The synthesis of complex molecules often involves multiple steps, and the use of well-defined building blocks like this compound can significantly streamline the process. digitellinc.com

Applications in Advanced Analytical Chemistry (e.g., for specific detection and quantification methods)

The structural characteristics of This compound make it a compelling candidate for the development of novel analytical reagents and sensors. The pyridine nitrogen atom possesses a lone pair of electrons, rendering it a potential binding site for various analytes. This interaction can be harnessed for selective detection. Moreover, the aromatic nature of the compound is amenable to both electrochemical and spectroscopic analysis.

Prospective Detection and Quantification Methodologies:

Fluorimetric Sensing: Although the inherent fluorescence of the molecule may be limited, it serves as a versatile scaffold for the creation of fluorescent sensors. By chemically modifying the structure to include a fluorophore, a system could be designed where the binding of a target analyte to either the pyridyl nitrogen or the aminomethyl group results in a measurable change in fluorescence. This could manifest as a "turn-on" or "turn-off" response, enabling sensitive and selective detection.

Electrochemical Sensing: The electroactive nature of the aromatic rings within the molecule could be leveraged for electrochemical detection. An electrode surface modified with This compound could exhibit a specific electrochemical response that is altered upon interaction with a target analyte. Techniques such as voltammetry or amperometry could be employed to quantify this change, forming the basis of a selective electrochemical sensor.

Chromatographic Analysis: The primary amine of the methanamine group is readily derivatizable, a property that can be exploited in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For instance, reaction with a fluorescent tagging agent would significantly enhance its detectability, allowing for precise quantification even in complex sample matrices.

Interactive Table: Theoretical Analytical Applications

| Analytical Technique | Potential Role of this compound | Principle of Detection |

| Fluorimetry | As a chelating ligand for a fluorescent sensor | Analyte binding induces a change in fluorescence. |

| Electrochemistry | As a recognition element on an electrode surface | Analyte interaction alters the electrochemical signal. |

| Chromatography | As a derivatizable analyte | Amine group allows for tagging for enhanced detection. |

Coordination Chemistry and Metal Complex Formation

The presence of two nitrogen donor atoms—one on the pyridine ring and one in the aminomethyl group—strongly suggests that This compound can function as a chelating ligand. This allows it to bind to a single metal ion through both nitrogen atoms, which would likely form a thermodynamically stable six-membered chelate ring. The ether oxygen and the delocalized π-system of the phenyl ring could further influence the electronic properties and the three-dimensional structure of the resulting metal complexes.

Potential for Diverse Coordination Complexes:

Bidentate N,N'-Chelation: The most anticipated coordination behavior involves the simultaneous binding of the pyridyl and aminomethyl nitrogens to a metal center, creating a stable bidentate complex.

Bridging Ligand in Polynuclear Assemblies: In the presence of multiple metal centers, the ligand could act as a bridge, with the pyridyl nitrogen coordinating to one metal ion and the aminomethyl group binding to another. This could lead to the formation of coordination polymers or metal-organic frameworks (MOFs).

Monodentate Coordination: Depending on the steric and electronic environment, the ligand might also coordinate in a monodentate fashion, likely through the more sterically accessible and electronically favorable pyridine nitrogen.

The properties of the resulting metal complexes would be highly dependent on the choice of the metal ion. For example, complexes with transition metals could exhibit interesting catalytic, magnetic, and chromophoric properties. Coordination with lanthanide ions could yield materials with unique luminescent characteristics.

Interactive Table: Theoretical Properties of Metal Complexes

| Metal Ion Type | Potential Properties of the Complex | Potential Applications |

| Transition Metals (e.g., Cu, Ni, Co) | Catalytic activity, interesting magnetic properties, distinct colors | Catalysis, magnetic materials |

| Lanthanide Metals (e.g., Eu, Tb) | Luminescence, photophysical properties | Luminescent probes, optical materials |

| Main Group Metals (e.g., Zn, Al) | Structural diversity, potential for fluorescence | Lewis acid catalysis, fluorescent materials |

Advanced Reactivity and Reaction Mechanisms

Investigation of Reaction Pathways and Mechanistic Elucidation

The synthesis of molecules containing the pyridin-3-yloxy-phenyl core often involves several key reaction pathways, with mechanistic understanding being crucial for optimizing yields and developing new analogs. The formation of the diaryl ether bond is a pivotal step. Classical methods like the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide at high temperatures, have been foundational. nih.gov More contemporary approaches utilize palladium or nickel-catalyzed cross-coupling reactions, which often proceed under milder conditions and with greater functional group tolerance. researchgate.netacs.org For instance, Cu-catalyzed O-arylation of 3-hydroxypyridine (B118123) with a suitable aryl halide can be achieved using ligands such as picolinic acid in solvents like DMSO. nih.gov

Another significant reaction pathway involves the construction of heterocyclic systems appended to the core structure. For example, the synthesis of pyrimidine (B1678525) derivatives can be achieved through a one-pot procedure by treating chalcone (B49325) precursors (which can be derived from related scaffolds) with formamidine (B1211174) or guanidine (B92328) in the presence of a base like sodium ethoxide. researchgate.net

Mechanistic elucidation for such multi-step syntheses is critical. In the formation of complex heterocyclic systems, identifying reaction intermediates and understanding the sequence of bond-forming events is key. For instance, in the synthesis of certain pyridine (B92270) derivatives, a plausible mechanism involves a Michael addition, followed by cyclization and subsequent oxidation or aromatization. nih.govnih.gov Detailed studies, sometimes supported by computational methods like Density Functional Theory (DFT), can reveal the rate-limiting steps and transition state energies, providing a deeper understanding of the reaction course. nih.gov In the synthesis of related amide derivatives, the choice of catalyst, such as using magnesium oxide nanoparticles instead of a traditional base like triethylamine, has been shown to dramatically reduce reaction times and improve efficiency, indicating a different, more favorable reaction pathway. frontiersin.org

Chemoselective and Regioselective Functional Group Transformations

The structure of (4-(Pyridin-3-yloxy)phenyl)methanamine contains multiple reactive sites: the primary amine, the electron-rich phenyl ring, and the electron-deficient pyridine ring. This complexity makes chemoselective and regioselective transformations both challenging and synthetically valuable.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, the primary amine of the title compound is a potent nucleophile and can be selectively acylated, sulfonylated, or converted into ureas or carbamates without affecting the pyridine nitrogen or the ether linkage, provided the reaction conditions are controlled. Conversely, the nitrogen atom on the pyridine ring can be selectively targeted for N-oxidation or quaternization under specific conditions. Electrochemical nickel-catalyzed C-O coupling reactions have demonstrated switchable chemoselectivity between phenols and aliphatic alcohols, a principle that could be applied to selectively functionalize different hydroxyl-containing reactants with the pyridin-3-yloxy scaffold. acs.org

Regioselectivity is crucial when functionalizing the aromatic rings. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack but challenging for electrophilic substitution. Direct C-H functionalization of pyridines is a significant area of research. nih.gov

C-4 Functionalization : The C-4 position of the pyridine ring is often a target for functionalization. Methods using mechanochemically activated magnesium metal have been developed for the direct C-4 alkylation of pyridines with excellent regioselectivity. organic-chemistry.org

Meta-Functionalization : Selective functionalization at the meta-positions (C-3/C-5) of the pyridine ring is particularly difficult. nih.gov Strategies involving transient 3,4-pyridyne intermediates, where regioselectivity is controlled by the electronic effects of adjacent directing groups, have been developed to access these positions. nih.gov The aryne distortion model helps predict the site of nucleophilic attack based on the polarization of the aryne triple bond induced by substituents. nih.gov

The table below summarizes some strategies for the regioselective functionalization of the pyridine ring, which are applicable to the scaffold .

| Position | Reaction Type | Strategy/Method | Key Features |

| C-4 | C-H Alkylation | Mechanochemically Activated Mg(0) | Avoids transition-metal catalysts; radical-radical coupling pathway. organic-chemistry.org |

| C-3 / C-5 (meta) | Nucleophilic Addition | Dearomatization-Rearomatization | Enables access to typically unreactive positions. nih.gov |

| C-3 | Nucleophilic Addition | 5-Bromo-3,4-pyridyne Intermediate | Inductive effect of the bromo group favors nucleophilic attack at C-3. nih.gov |

| C-4 | Nucleophilic Addition | 2-Sulfamoyl-3,4-pyridyne Intermediate | Inductive effect of the sulfamoyl group favors nucleophilic attack at C-4. nih.gov |

| C-4, C-5 | Cycloaddition | Ni-catalyzed [4+2] with 1,3-enynes | Provides regioselective access to 3-hydroxy-4,5-disubstituted pyridines. liverpool.ac.uk |

Influence of Substituents on Reaction Kinetics and Thermodynamics (Structure-Reactivity Relationships)

The rate (kinetics) and outcome (thermodynamics) of reactions involving this compound can be profoundly influenced by the presence of additional substituents on either aromatic ring. This is the core of structure-reactivity relationships.

The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—alters the electron density distribution across the molecule.

Effects on the Phenyl Ring : An EDG (e.g., -OCH₃, -CH₃) on the phenyl ring would increase the nucleophilicity of the primary amine and activate the ring towards electrophilic substitution. Conversely, an EWG (e.g., -NO₂, -CN) would decrease the amine's basicity and deactivate the ring. mdpi.com

Effects on the Pyridine Ring : An EDG on the pyridine ring would increase its electron density, making it more susceptible to electrophilic attack (though still difficult) and potentially slowing down nucleophilic substitution reactions. An EWG would further decrease the ring's electron density, enhancing its reactivity towards nucleophiles.

These principles can be quantified using Hammett and Brønsted correlations. For instance, in studies of pyridine-catalyzed hydrolysis of sulfonyl chlorides, the Hammett ρ value (sensitivity to substituent electronic effects) and Brønsted β value (sensitivity to nucleophile basicity) were found to be interdependent, demonstrating that bond formation in the transition state increases with electron-attracting substituents on the electrophile. rsc.org Kinetic studies on the oxidation of substituted phenolic compounds show a clear trend where EDGs increase reaction rates with electrophilic radicals, while EWGs decrease them. mdpi.com

The following table illustrates the predicted qualitative effects of substituents on the kinetics of a hypothetical electrophilic substitution on the phenyl ring and a nucleophilic substitution on the pyridine ring of the core scaffold.

| Reaction Type | Substituent Position | Substituent Type | Effect on Electron Density | Predicted Effect on Reaction Rate (k) |

| Electrophilic Aromatic Substitution (on Phenyl Ring) | Phenyl Ring | Electron-Donating (e.g., -OCH₃) | Increase | Increase |

| Phenyl Ring | Electron-Withdrawing (e.g., -CF₃) | Decrease | Decrease | |

| Nucleophilic Aromatic Substitution (on Pyridine Ring) | Pyridine Ring | Electron-Donating (e.g., -CH₃) | Increase | Decrease |

| Pyridine Ring | Electron-Withdrawing (e.g., -CN) | Decrease | Increase |

Exploration of Novel Chemical Transformations Involving the Core Scaffold

The this compound scaffold is a versatile building block for the synthesis of more complex and potentially functional molecules. digitellinc.com Its inherent structural features can be exploited to construct a diverse range of novel chemical entities.

One primary avenue for transformation is the derivatization of the primary amine. This group can readily react with a wide variety of electrophiles to form amides, sulfonamides, ureas, and carbamates. For example, reacting the amine with various carboxylic acids or their derivatives can generate a library of amide compounds, a strategy often employed in medicinal chemistry to explore structure-activity relationships. frontiersin.org

The core scaffold can also participate in multicomponent reactions to build new heterocyclic systems. For example, the amine could act as a nitrogen source in condensations with dicarbonyl compounds to form pyridines or other nitrogen-containing rings. nih.gov Building on this, the entire scaffold can be used as a template for creating novel drug-like molecules. Research into antitrypanosomal agents has shown that pyridyl-phenylpyrimidine structures, which are related to the title compound, can be synthesized from chalcone intermediates, demonstrating how the core can be elaborated into more complex, biologically active systems. researchgate.net

Furthermore, the diaryl ether motif itself can be the basis for creating larger, more rigid structures. Suzuki cross-coupling reactions, for instance, could be used on halogenated versions of the scaffold to append additional aryl groups, leading to complex poly-aromatic systems. scielo.org.mx

The table below outlines potential novel transformations starting from the this compound core.

| Starting Moiety | Reagent(s) | Transformation Type | Resulting Structure / Compound Class |

| Primary Amine (-CH₂NH₂) | Acyl Chloride, Carboxylic Acid | Acylation | Amides |

| Primary Amine (-CH₂NH₂) | Sulfonyl Chloride | Sulfonylation | Sulfonamides nih.gov |

| Primary Amine (-CH₂NH₂) | Isocyanate | Addition | Ureas |

| Primary Amine (-CH₂NH₂) | Aldehyde/Ketone | Reductive Amination | Secondary/Tertiary Amines |

| Core Scaffold | Guanidine, Chalcone precursor | Cyclocondensation | Phenyl-pyrimidine derivatives researchgate.net |

| Halogenated Scaffold | Arylboronic Acid, Pd catalyst | Suzuki Coupling | Poly-aryl systems scielo.org.mx |

| Core Scaffold | 1,3-Dicarbonyl, Aldehyde, NH₄OAc | Hantzsch-type Pyridine Synthesis | Substituted Pyridines nih.gov |

These explorations highlight the utility of this compound not just as a static molecule, but as a dynamic platform for the creation of novel chemical matter with potential applications in various scientific fields.

Outlook and Future Research Directions

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of diaryl ethers, the core of (4-(Pyridin-3-yloxy)phenyl)methanamine, has traditionally been approached through methods like the Ullmann condensation. However, these often require harsh reaction conditions. Future research could focus on exploring milder and more efficient catalytic systems. For instance, palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Chan-Lam cross-coupling reactions offer promising alternatives for the formation of the C-O bond between the pyridine (B92270) and phenyl rings. Investigating a diverse range of ligands and catalysts could lead to improved yields and substrate scope, particularly for electron-rich pyridines. nih.govnih.gov

Furthermore, the development of one-pot multicomponent reactions could provide a more streamlined and atom-economical approach to synthesizing the entire this compound scaffold or its close analogs. nih.gov Green chemistry principles, such as the use of microwave-assisted synthesis, could also be explored to develop more sustainable synthetic protocols. nih.gov The development of novel synthetic routes that allow for precise control over the substitution patterns on both the pyridine and phenyl rings will be crucial for creating diverse libraries of related compounds.

Potential for Novel Derivatization and Scaffold Diversification

The this compound structure is ripe for derivatization to explore a wide chemical space. The primary amine of the methanamine group serves as a key handle for a multitude of chemical transformations. Future research could involve the synthesis of a variety of amides, sulfonamides, and ureas to probe structure-activity relationships (SAR) in biological systems.

Moreover, the pyridine ring and the phenyl ring can be functionalized with various substituents to modulate the electronic and steric properties of the molecule. This diversification is particularly relevant in the context of medicinal chemistry, where the pyridine scaffold is a well-established "privileged structure" found in numerous approved drugs. nih.govresearchgate.net A particularly promising area of investigation is the use of this compound as a scaffold for the development of kinase inhibitors. frontiersin.org Many existing kinase inhibitors feature a pyridine ring that interacts with the hinge region of the kinase active site. By strategically modifying the core structure, it may be possible to develop potent and selective inhibitors for various kinases implicated in diseases such as cancer. nih.govnamiki-s.co.jp

The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a novel scaffold while retaining similar biological activity, is a powerful strategy in drug discovery. researchgate.netnih.gov The this compound scaffold could be explored as a novel core for hopping from existing kinase inhibitor templates.

Integration of Advanced Computational and Experimental Methodologies